molecular formula C12H20NO4- B12364777 1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester

1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12364777
M. Wt: 242.29 g/mol
InChI Key: BSWHWMPKCSLEMJ-UHFFFAOYSA-M
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Description

1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester is a chemical compound with a complex structure It belongs to the class of azepines, which are seven-membered heterocyclic compounds containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dicarboxylic acid derivative with a nitrogen-containing reagent, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance the production rate and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new esters or other functionalized derivatives.

Scientific Research Applications

1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The pathways involved may include binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Azepine-1,3-dicarboxylic acid, hexahydro-4-oxo-, 1-(1,1-dimethylethyl) 3-ethyl ester
  • 1H-Azepine-1,3-dicarboxylic acid, hexahydro-5-hydroxy-, 1-(1,1-dimethylethyl) 3-ethyl ester

Uniqueness

1H-Azepine-1,3-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H20NO4-

Molecular Weight

242.29 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylate

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/p-1

InChI Key

BSWHWMPKCSLEMJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)[O-]

Origin of Product

United States

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